molecular formula C20H18N4O B2572371 1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380178-39-0

1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No.: B2572371
CAS No.: 2380178-39-0
M. Wt: 330.391
InChI Key: IDTJXUWGEMQLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of azetidinone derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is not fully understood. However, studies have shown that it interacts with various targets in the body, including enzymes and receptors, to elicit its biological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells. It has also been found to exhibit anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments include its potential to exhibit various biological activities and its ease of synthesis. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone. These include:
1. Further studies on its mechanism of action to better understand how it elicits its biological effects.
2. Exploration of its potential as a lead compound for the development of new drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
3. Investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
4. Development of new synthesis methods to improve its solubility and ease of use in lab experiments.

Synthesis Methods

The synthesis of 1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone involves the reaction of 2-methylbenzimidazole with 3-chloro-2-oxoindoline in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-azetidinyl-2-(methylsulfonyl)ethanone to obtain the final product.

Scientific Research Applications

1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Properties

IUPAC Name

1H-indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13-21-17-8-4-5-9-19(17)24(13)15-11-23(12-15)20(25)18-10-14-6-2-3-7-16(14)22-18/h2-10,15,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTJXUWGEMQLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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